Valemetostat
Overview
Description
Valemetostat, also known by the trade name Ezharmia, is a drug used for the treatment of adult T-cell leukemia/lymphoma (ATL). It is an inhibitor of the enzymes enhancer of zeste homolog 1 (EZH1) and enhancer of zeste homolog 2 (EZH2), which are implicated in the etiology of some forms of cancer including non-Hodgkin lymphomas .
Molecular Structure Analysis
The molecular formula of Valemetostat is C26H34ClN3O4. It has a molecular weight of 488.0 g/mol . The IUPAC name is (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide .Physical And Chemical Properties Analysis
Valemetostat is an orally available selective inhibitor of the histone lysine methyltransferases enhancer of zeste homolog 1 (EZH1) and 2 (EZH2), with potential antineoplastic activity .Scientific Research Applications
Application 1: Treatment of Adult T-cell Leukemia/Lymphoma (ATL)
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Methods of Application/Experimental Procedures : In a multicenter phase 2 trial, patients with R/R aggressive ATL (acute, lymphoma, unfavorable chronic type) received valemetostat 200 mg/day orally until progressive disease or unacceptable toxicity . The primary end point was overall response rate (ORR) centrally assessed by an independent efficacy assessment committee (IEAC) .
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Results/Outcomes : The primary end point was met with a centrally reviewed ORR of 48.0% (90% confidence interval [CI], 30.5-65.9), including 5 complete and 7 partial remissions . Patients pretreated with mogamulizumab had an ORR of 45.8% (4 complete and 7 partial remissions) . IEAC-assessed median duration of response (DOR) was not reached (NR) (95% CI, 1.87 to NR; months) . Treatment-emergent adverse events (TEAEs) were manageable .
Application 2: Treatment of Relapsed or Refractory Peripheral T-Cell Lymphomas (PTCL)
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Methods of Application/Experimental Procedures : In the open-label, single-arm, global, phase 2 VALENTINE-PTCL01 study, patients with R/R PTCL received valemetostat 200 mg/day orally in continuous 28-day cycles until disease progression or unacceptable toxicity . The primary endpoint was objective response rate (ORR), assessed by blinded independent central review of PTCL following computed tomography (CT)-based response assessment according to Lugano 2014 criteria .
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Results/Outcomes : A total of 133 patients with R/R PTCL were enrolled and received ≥ 1 dose of valemetostat . Patients had a median age of 69 years (range 22-85) and 91 patients (68.4%) were male . Patients had received a median of 2 prior lines of therapy (range 1-12) and 35 patients (26.3%) received prior hematopoietic cell transplant (HCT; autologous, n = 32; allogeneic, n = 5) .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34ClN3O4/c1-14-11-15(2)29-25(32)20(14)13-28-24(31)19-12-21(27)23-22(16(19)3)33-26(4,34-23)17-7-9-18(10-8-17)30(5)6/h11-12,17-18H,7-10,13H2,1-6H3,(H,28,31)(H,29,32)/t17?,18?,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDRNUPMYCFXGM-ZZHSESOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N(C)C)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)O[C@@](O3)(C)C4CCC(CC4)N(C)C)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Valemetostat | |
CAS RN |
1809336-39-7 | |
Record name | Valemetostat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809336397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VALEMETOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60RD0234VE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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